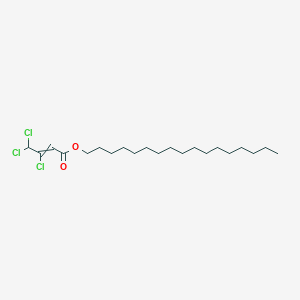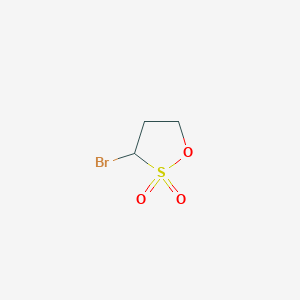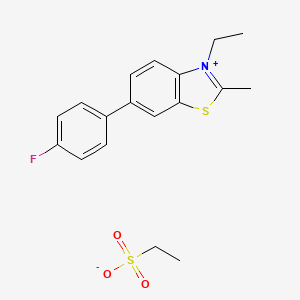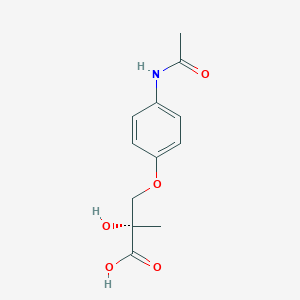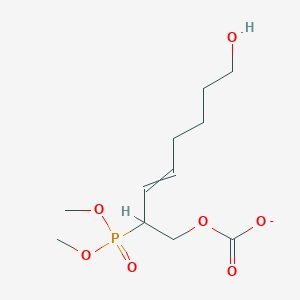
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is an organic compound with a complex structure that includes both phosphate and carbonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the reaction of a suitable alkene with dimethyl phosphite under controlled conditions to introduce the dimethoxyphosphoryl groupThe reaction conditions often require the use of catalysts such as potassium carbonate and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the oct-3-en-1-yl chain can be reduced to form a saturated compound.
Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the dimethoxyphosphoryl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated alkane .
Aplicaciones Científicas De Investigación
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a phosphate mimic, interacting with enzymes and proteins that recognize phosphate groups. This interaction can modulate the activity of these enzymes, leading to various biological effects. Additionally, the carbonate group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl carbonate: A simpler carbonate compound used in organic synthesis.
Dimethyl phosphite: A related phosphite compound with similar reactivity.
8-Hydroxyoct-3-en-1-yl acetate: A structurally similar compound with an acetate group instead of a carbonate group.
Uniqueness
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is unique due to the presence of both dimethoxyphosphoryl and carbonate groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structure also provides opportunities for the development of novel materials and pharmaceuticals with specific properties .
Propiedades
Número CAS |
820233-35-0 |
|---|---|
Fórmula molecular |
C11H20O7P- |
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
(2-dimethoxyphosphoryl-8-hydroxyoct-3-enyl) carbonate |
InChI |
InChI=1S/C11H21O7P/c1-16-19(15,17-2)10(9-18-11(13)14)7-5-3-4-6-8-12/h5,7,10,12H,3-4,6,8-9H2,1-2H3,(H,13,14)/p-1 |
Clave InChI |
BDINVRFOJAOFAS-UHFFFAOYSA-M |
SMILES canónico |
COP(=O)(C(COC(=O)[O-])C=CCCCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
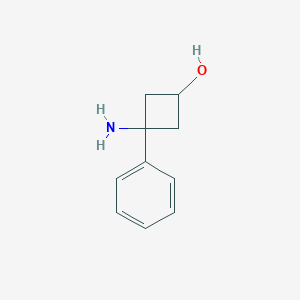
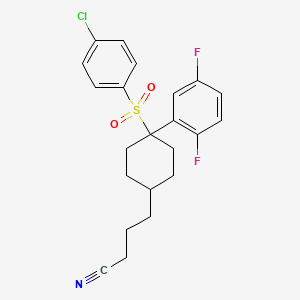
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
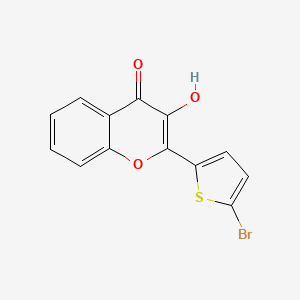
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
